

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride mechanism of action

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

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An In-Depth Technical Guide to the Therapeutic Potential and Application of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a versatile foundation for crafting potent and selective drugs. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a prime example of such a scaffold. Its rigid, bicyclic structure, combined with the presence of nitrogen atoms, provides a unique three-dimensional geometry and hydrogen bonding capabilities that are amenable to a wide range of molecular interactions. This guide delves into the multifaceted applications of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, moving beyond a singular mechanism of action to explore its role in the creation of diverse and impactful therapeutic agents. We will examine how subtle modifications to this core structure unlock distinct pharmacological activities, highlighting its significance for researchers, scientists, and drug development professionals.

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Core: A Foundation for Innovation

The 5,6,7,8-tetrahydro-1,6-naphthyridine moiety is a heterocyclic compound featuring a fused pyridine and dihydropyridine ring system. Its structural rigidity and defined stereochemistry make it an attractive starting point for the design of small molecule inhibitors and modulators. The hydrochloride salt form enhances its solubility and stability, facilitating its use in pharmaceutical research and development. While the scaffold itself is not biologically active, it serves as a crucial building block for creating compounds that target a range of proteins and pathways implicated in disease.

Synthesis and Chemical Properties

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been a subject of extensive research, with various methods developed to achieve efficient and enantioselective production.^{[1][2][3][4]} These synthetic routes are critical for generating diverse libraries of compounds for screening and optimization.^[5] The chemical properties of the scaffold, including its basicity and potential for substitution at multiple positions, allow for fine-tuning of the physicochemical and pharmacokinetic properties of the final drug candidates.

Case Study: ROR γ t Inverse Agonists for Autoimmune Diseases

The Role of ROR γ t in Autoimmunity

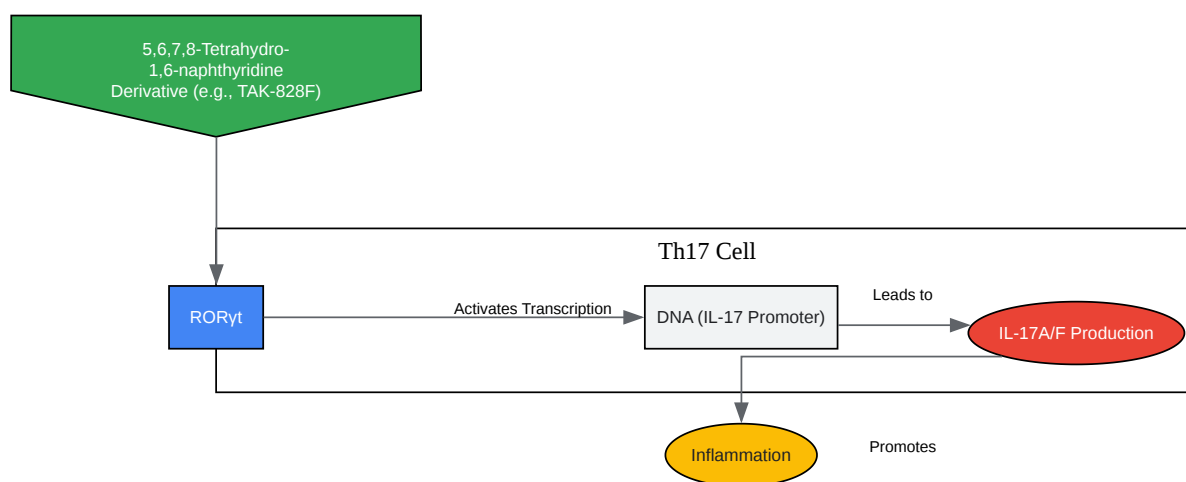
Retinoid-related orphan receptor gamma t (ROR γ t) is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, a subset of T helper cells.^{[1][6]} Th17 cells are critical for host defense against certain pathogens but are also key drivers of inflammation in numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, through the production of pro-inflammatory cytokines like IL-17A and IL-17F.^[1] Therefore, inhibiting the action of ROR γ t presents a promising therapeutic strategy for these conditions.^{[1][6]}

Mechanism of Action of Tetrahydro-1,6-naphthyridine-based ROR γ t Inverse Agonists

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been developed as potent and selective inverse agonists of ROR γ t.[1][2][4][6] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of ROR γ t, these compounds suppress the constitutive activity of the receptor, thereby inhibiting the transcription of its target genes, including those encoding IL-17A and IL-17F.

One notable example is TAK-828F, a potent, selective, and orally available ROR γ t inverse agonist built upon a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[1][6] The scaffold likely provides the necessary orientation for the appended functional groups to interact with key residues in the ligand-binding pocket of ROR γ t, leading to a conformational change that represses its transcriptional activity.

Signaling Pathway of ROR γ t Inhibition



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Caption: ROR γ t inhibition by a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Case Study: HIV-1 Integrase Allosteric Inhibitors

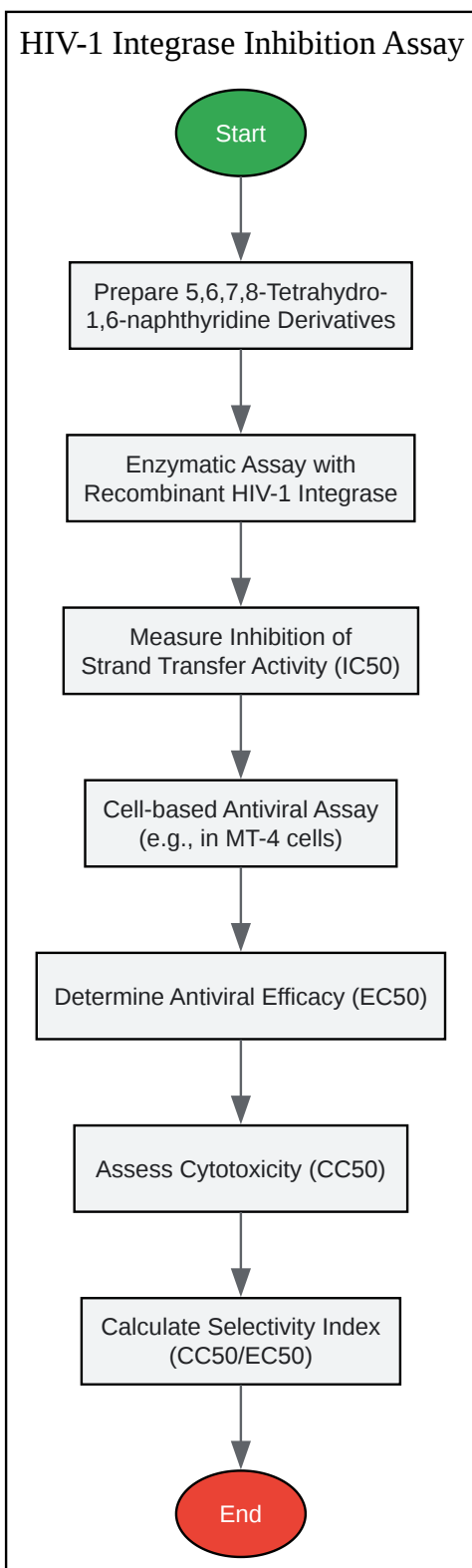
The Critical Role of HIV-1 Integrase in Viral Replication

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral life cycle. The lens epithelium-derived growth factor (LEDGF/p75) is a host protein that tethers the integrase to the host chromatin, facilitating this integration process. The interaction between integrase and LEDGF/p75 occurs at a specific binding site on the integrase enzyme, making this site an attractive target for antiviral therapy.^[7]

Mechanism of Action of Tetrahydro-1,6-naphthyridine-based HIV-1 Integrase Allosteric Inhibitors

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent HIV-1 integrase allosteric inhibitors.^[7] These molecules, often referred to as "ALLINIs," bind to the LEDGF/p75-binding site on integrase. However, instead of simply blocking the interaction with LEDGF/p75, they induce an aberrant multimerization of the integrase enzyme.^[7] This leads to the formation of non-functional integrase complexes that are unable to properly engage with the viral DNA and the host genome, thereby inhibiting viral replication.^[7]

Experimental Workflow for Assessing HIV-1 Integrase Inhibition



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